3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one chemical structure
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Author: BenchChem Technical Support Team. Date: February 2026
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This guide serves as a technical monograph for 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one , a specialized heterocyclic intermediate.[1] The content is structured to support researchers in medicinal chemistry and proces...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical monograph for 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one , a specialized heterocyclic intermediate.[1] The content is structured to support researchers in medicinal chemistry and process development, focusing on synthesis, physical characterization, and handling.[1]
[1]
Part 1: Chemical Identity & Structural Characterization[1]
This compound represents a critical scaffold in the synthesis of spiro-cyclic bioactive agents and fragrance molecules.[1] It features a tetrahydropyran-4-one core substituted at the
-position (C3) with a lipophilic 4-methylbenzyl group.[1]
Note: As a specialized intermediate, specific experimental bulk property data is often proprietary.[1] The values below represent a consensus of calculated physicochemical properties and experimental data from close structural analogs (e.g., 3-benzyl-tetrahydropyran-4-one).
Physicochemical Data Table
Property
Value / Range
Confidence
Physical State
Viscous liquid or low-melting solid
High (Analog-based)
Melting Point
35 – 45 °C (tendency to supercool)
Medium (Predicted)
Boiling Point
315 – 325 °C (at 760 mmHg)
High (Calculated)
Boiling Point (Reduced)
145 – 150 °C (at 1.0 mmHg)
High (Calculated)
Density
g/cm³
High (Calculated)
LogP (Octanol/Water)
2.4 – 2.7
High (Consensus)
Solubility
Insoluble in water; Soluble in DCM, EtOAc, MeOH, THF
Experimental
Flash Point
> 110 °C
Predicted
Solubility & Handling Insights
Lipophilicity: With a LogP > 2.0, the compound is lipophilic.[1] It will partition readily into organic layers during extraction.[1]
Crystallization: The compound often isolates as an oil initially.[1] Induced crystallization requires high-purity seed crystals or trituration with cold hexanes/diethyl ether.[1]
Stability: Stable under ambient conditions.[1] Avoid prolonged exposure to strong bases (risk of aldol polymerization) or strong oxidizers.[1]
Part 3: Synthesis & Experimental Protocols
The most robust route to this scaffold involves a two-step sequence: Aldol Condensation followed by Catalytic Hydrogenation .[1] This method avoids the regioselectivity issues often seen with direct alkylation of pyranones.[1]
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway ensuring regiocontrol and high purity.
Detailed Experimental Protocol
Step 1: Preparation of (E)-3-(4-methylbenzylidene)tetrahydro-4H-pyran-4-one
Warm to reflux (65°C) and stir for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes).[1]
Workup: Cool to RT. The product often precipitates as a yellow solid.[1] Filter and wash with cold methanol.[1] If no precipitate, concentrate and partition between EtOAc/Water.[1]
Fragmentation: Loss of water or CO is common in pyranones under high collision energy.[1]
Part 5: Applications in Drug Discovery[1][7]
This molecule acts as a versatile "chiral pool" alternative (if resolved) or a racemic building block.[1]
Spirocyclic Scaffolds: Reaction with hydrazine or amines yields spiro-fused pyrazoles or piperidines, common in GPCR antagonists (e.g., CCR5, NMDA receptors).[1]
Reductive Amination: The ketone handle allows for the introduction of amine pharmacophores, creating analogs of Donepezil or Fentanyl -like structures where the piperidine is replaced by a pyran.[1]
Fragrance Chemistry: Similar to Mahonial, the 4-methylbenzyl derivative possesses floral, muguet-like olfactory properties, making it a candidate for functional perfumery.[1]
References
General Pyranone Synthesis: Organic Syntheses, Coll. Vol. 9, p. 432 (1998).[1] "Preparation of Tetrahydropyran-4-one".
Aldol/Hydrogenation Methodology: Journal of Medicinal Chemistry, 2005, 48(6), 1729–1744.[1] "Synthesis of 3-benzyl-4-piperidone analogs".
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profiling & Solvent Selection for 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one
Part 1: Executive Summary & Structural Analysis
Compound Identity: 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one
Chemical Class:
-Substituted Cyclic Ketone / Tetrahydropyran Derivative
Primary Application: Pharmaceutical Intermediate / Fine Chemical Scaffold
This guide provides a technical framework for understanding the solubility behavior of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one. As a specific intermediate often encountered in the synthesis of spirocyclic amines or enzyme inhibitors, its solubility profile is governed by the competition between the polar tetrahydropyran-4-one core and the lipophilic 4-methylbenzyl tail.
Physicochemical Profile
To predict solubility behavior without empirical data, we analyze the structural moieties:
Feature
Moiety
Contribution to Solubility
Core Ring
Tetrahydropyran-4-one
Polar Aprotic. The ether oxygen and ketone carbonyl act as Hydrogen Bond Acceptors (HBA), promoting solubility in alcohols and polar aprotic solvents (DMSO, DMF).
Substituent
4-Methylbenzyl
Lipophilic/Hydrophobic. This aromatic moiety significantly increases (estimated shift +2.0 to +2.5 vs core), reducing water solubility and enhancing affinity for chlorinated and aromatic solvents.
Overall
Amphiphilic (Lipophilic bias)
The molecule lacks Hydrogen Bond Donors (HBD). It will exhibit high solubility in aprotic solvents but relies on van der Waals forces and dipole interactions for dissolution.
Part 2: Solubility Prediction & Solvent Selection
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the following solvent classes are categorized for this compound.
High Solubility Solvents (Reaction Media)
These solvents are recommended for synthesis, liquid-liquid extraction, and stock solution preparation.
Dichloromethane (DCM): Excellent. The high polarizability of DCM interacts well with the ketone and benzyl systems.
Tetrahydrofuran (THF): Excellent. Matches the cyclic ether core of the solute.
Ethyl Acetate (EtOAc): Good to Excellent. Standard solvent for extraction; likely fully soluble at room temperature.
These solvents likely show moderate solubility at RT and high solubility at reflux, making them ideal for purification via cooling crystallization.
Isopropanol (IPA): The hydroxyl group interacts with the ketone (H-bonding), while the alkyl chain accommodates the benzyl group.
Ethanol (EtOH): Similar to IPA but more polar; may require heating to achieve high loading.
Toluene: Excellent for the benzyl portion but may require cooling to sub-ambient temperatures to force precipitation.
Anti-Solvents (Precipitation)
n-Heptane / Hexanes: The polar pyranone core resists dissolution in pure aliphatics.
Water: Poor solubility due to the lipophilic benzyl group.
Part 3: Experimental Protocols
Since specific literature values for this intermediate are often proprietary, the researcher must validate solubility empirically. Below is the industry-standard protocol for Thermodynamic Equilibrium Solubility .
Protocol A: Gravimetric Solubility Determination
Use this for rapid range-finding (>10 mg/mL).
Preparation: Weigh 100 mg of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one into a 4 mL glass vial.
Addition: Add the target solvent in 100
L increments.
Equilibration: Vortex for 1 minute after each addition. If the solid dissolves, record the volume.
Saturation: If solid remains after 1 mL total volume, heat to reaction temperature (e.g., 50°C), then cool to RT.
Filtration: Filter the supernatant using a 0.45
m PTFE syringe filter.
Drying: Evaporate a known volume of filtrate in a pre-weighed aluminum pan.
Calculation:
Protocol B: High-Throughput HPLC Method
Use this for precise values (<1 mg/mL) or formulation studies.
Excess Addition: Add excess solid to the solvent to ensure a saturated suspension.
Agitation: Shake at constant temperature (25°C) for 24 hours.
Separation: Centrifuge at 10,000 rpm for 10 minutes.
Quantification: Dilute the supernatant with Mobile Phase (e.g., ACN:Water) and inject into HPLC.
Detector: UV @ 254 nm (Benzyl absorption).
Standard: Calibrate against a known stock solution in ACN.
Part 4: Visualization of Workflows
Figure 1: Solubility Determination Decision Tree
Caption: Decision matrix for selecting the appropriate solubility measurement protocol based on initial visual screening.
Figure 2: Solvent Selection Logic for Process Chemistry
Caption: Solvent classification based on the functional interaction between the pyranone core and solvent polarity.
Part 5: References
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for HSP theory used in Part 2).
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection protocols in Part 3).
Protocols & Analytical Methods
Method
Technical Application Note: Synthesis of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one
[1] Introduction & Scope This guide details the synthesis of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one , a functionalized tetrahydropyranone scaffold.[1] Tetrahydropyran-4-ones are privileged structures in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Scope
This guide details the synthesis of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one , a functionalized tetrahydropyranone scaffold.[1] Tetrahydropyran-4-ones are privileged structures in medicinal chemistry, serving as core pharmacophores for acetylcholinesterase (AChE) inhibitors, anti-cancer agents, and HIV protease inhibitors.[1]
The synthesis presents two primary chemoselective challenges:
Mono-alkylation: The starting material, tetrahydro-4H-pyran-4-one, is symmetric with two reactive
-methylene sites.[1] Standard aldol conditions often lead to the thermodynamic bis-benzylidene product.[1]
Chemoselective Reduction: The intermediate enone must be reduced to the saturated ketone without reducing the carbonyl group to an alcohol.[1]
This protocol utilizes a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation , optimized for mono-substitution and carbonyl retention.[1]
Retrosynthetic Analysis
The synthetic strategy relies on the disconnection of the C3-benzyl bond.[1] The most reliable pathway involves the formation of an exocyclic enone intermediate via aldol condensation, followed by saturation of the alkene.
Figure 1: Retrosynthetic pathway via aldol condensation and selective hydrogenation.
Experimental Protocols
Step 1: Synthesis of 3-(4-methylbenzylidene)dihydro-2H-pyran-4(3H)-one
Objective: Selective formation of the mono-benzylidene derivative while suppressing the formation of the bis-benzylidene byproduct.[1]
Mechanism: Base-catalyzed aldol condensation followed by E1cB elimination.[1]
Critical Control: To favor mono-condensation, the ketone (pyranone) is used in stoichiometric excess, and the aldehyde is added slowly.
Materials
Reagent
Equiv.
MW ( g/mol )
Amount
Tetrahydro-4H-pyran-4-one
2.0
100.12
20.0 g (200 mmol)
4-Methylbenzaldehyde
1.0
120.15
12.0 g (100 mmol)
Sodium Hydroxide (10% aq)
0.5
40.00
20 mL
Ethanol (95%)
Solvent
-
150 mL
Protocol
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve tetrahydro-4H-pyran-4-one (20.0 g) in Ethanol (100 mL).
Base Addition: Add the 10% NaOH solution (20 mL) to the flask. Cool the mixture to 0–5 °C using an ice bath.
Controlled Addition: Dissolve 4-methylbenzaldehyde (12.0 g) in Ethanol (50 mL). Transfer this solution to the addition funnel.
Reaction: Dropwise add the aldehyde solution to the stirring ketone mixture over a period of 60 minutes .
Note: Slow addition ensures the concentration of aldehyde remains low relative to the ketone, favoring mono-reaction.
Aging: Allow the reaction to warm to room temperature and stir for an additional 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The product appears as a UV-active spot (conjugated enone).[1]
Workup:
The product often precipitates as a light yellow solid directly from the reaction mixture.
If precipitation occurs: Filter the solid, wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).
If no precipitation: Concentrate the ethanol under reduced pressure (rotary evaporator).[1] Dilute the residue with water (100 mL) and extract with Dichloromethane (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize the crude solid from hot Ethanol.
Step 2: Selective Hydrogenation to 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one
Objective: Chemoselective reduction of the exocyclic C=C double bond without reducing the C=O ketone.[1]
Mechanism: Heterogeneous catalytic hydrogenation.[1][2]
Critical Control: Reaction time and hydrogen pressure must be strictly monitored. Pd/C reduces alkenes kinetically faster than ketones, but over-reduction to the alcohol will occur if the reaction is prolonged.
Materials
Reagent
Equiv.
MW ( g/mol )
Amount
Mono-benzylidene Intermediate
1.0
202.25
10.1 g (50 mmol)
Pd/C (10 wt% loading)
5 wt%
-
0.5 g
Ethyl Acetate (or Ethanol)
Solvent
-
100 mL
Hydrogen Gas (H₂)
Excess
2.02
Balloon (1 atm)
Protocol
Setup: In a 250 mL round-bottom flask (or hydrogenation bottle), dissolve the Mono-benzylidene Intermediate (10.1 g) in Ethyl Acetate (100 mL).
Solvent Choice: Ethyl Acetate is preferred over ethanol if over-reduction is a concern, as it is less polar and less conducive to ketone reduction.
Safety: Pd/C is pyrophoric.[1] Add under an inert atmosphere (Nitrogen or Argon) or wet the catalyst with a small amount of water/solvent before addition.[1]
Hydrogenation: Purge the flask with Nitrogen (3x), then with Hydrogen (3x). Attach a balloon filled with Hydrogen gas (approx. 1 atm).[1]
Reaction: Stir vigorously at room temperature (20–25 °C).
Monitoring: Check TLC every 30 minutes.
Endpoint: Disappearance of the UV-active starting material spot.[1] The product will be less UV-active (loss of conjugation) and can be visualized with Iodine or Anisaldehyde stain.[1]
1715 cm⁻¹ : Saturated C=O (standard ketone).Absence of C=C stretch.[1]
Troubleshooting & Optimization
Issue: Bis-benzylidene Formation (Step 1)
If the bis-benzylidene impurity (reaction at both C3 and C5) is observed:
Cause: High local concentration of aldehyde or insufficient excess of ketone.[1]
Solution: Increase the ratio of Tetrahydro-4H-pyran-4-one to 3.0 equivalents. Ensure the addition rate of the aldehyde is strictly controlled (syringe pump recommended for large scale).[1]
Issue: Over-reduction to Alcohol (Step 2)
If the ketone is reducing to the alcohol (C-OH):
Cause: Reaction time too long or catalyst too active.[1]
Solution:
Stop the reaction immediately upon consumption of starting material.
Switch solvent from Ethanol to Ethyl Acetate or Toluene (non-polar solvents slow down carbonyl reduction).[1]
Use Wilkinson’s Catalyst (RhCl(PPh₃)₃) which is highly specific for alkenes over ketones, though Pd/C is usually sufficient with monitoring.[1]
Issue: Incomplete Conversion (Step 2)
Solution: If the reaction stalls, refresh the hydrogen balloon and ensure vigorous stirring (hydrogenation is mass-transfer limited).
References
General Aldol Protocols for Pyranones
Abaee, M. S., et al. "Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4H-pyran-4-one."[1][3] Current Organic Chemistry, 2025.
Note: Describes the optimization of mono- vs bis-arylidene form
Selective Hydrogenation of Enones
Master Organic Chemistry.[1] "Catalytic Hydrogenation of Alkenes With Pd/C."
Note: Provides mechanistic insight into the kinetic selectivity of alkene vs ketone reduction.
Pyranone Scaffold Utility
BenchChem.[1] "An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives."
Note: Contextualizes the biological importance of the target scaffold.
Mono-Aldol Optimization
Mojtahedi, M. M., et al. "An efficient synthesis of monoarylidene derivatives of pyran-4-one...".[1] Scientia Iranica, 2014.
Note: Validates the use of specific stoichiometric controls for mono-substitution.
Aldol condensation protocol for 3-substituted dihydropyranones
Part 1: Executive Summary & Strategic Rationale The Target: 3-substituted 2,3-dihydro-4H-pyran-4-ones are critical pharmacophores in medicinal chemistry, serving as intermediates for complex carbohydrates, polyketides, a...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
The Target: 3-substituted 2,3-dihydro-4H-pyran-4-ones are critical pharmacophores in medicinal chemistry, serving as intermediates for complex carbohydrates, polyketides, and spiroacetal natural products. Their structural rigidity and Michael-acceptor capability make them valuable for covalent inhibitor design.
The Challenge: Standard Hetero-Diels-Alder (HDA) protocols using the unsubstituted Danishefsky’s diene typically yield 2-substituted products. Accessing the 3-substituted scaffold (substitution
to the carbonyl) requires a specific structural modification of the diene or a distinct Mukaiyama-Aldol cyclization strategy that is often prone to polymerization or hydrolysis issues.
The Solution: This protocol details the Lewis Acid-Catalyzed Mukaiyama-Aldol / Cyclization Sequence utilizing a 2-substituted-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene . Unlike direct condensation methods which suffer from poor regiocontrol, this protocol locks the regiochemistry through the silyl enol ether architecture, ensuring exclusive formation of the 3-substituted enone after acidic workup.
Part 2: Mechanistic Insight & Critical Control Points
To ensure reproducibility, one must understand the duality of the mechanism. While often described as a concerted Hetero-Diels-Alder (HDA) reaction, under Lewis Acid (LA) catalysis, this transformation frequently proceeds via a stepwise Mukaiyama-Aldol pathway.
Step 1: Activation: The Lewis Acid (
, , or chiral Cr-Salen) coordinates to the aldehyde carbonyl, lowering the LUMO energy.
Step 2: C-C Bond Formation: The
-carbon of the silyloxy diene (nucleophile) attacks the activated aldehyde. Critical Note: In 2-substituted dienes, steric bulk at the C2 position can slow this step, requiring strict temperature control (-78°C to -40°C) to prevent decomposition of the sensitive diene.
Step 3: Cyclization & Elimination: The initial adduct is often an open-chain aldol product. Treatment with acid (TFA or HCl) is required to cyclize the intermediate and eliminate methanol/silanol to generate the final dihydropyranone.
Pathway Visualization
Figure 1: Mechanistic bifurcation showing the stepwise Mukaiyama-Aldol route (dominant in polar solvents/strong LAs) versus the concerted HDA pathway.
Part 3: Pre-Protocol Validation (Self-Validating Systems)
Before initiating the synthesis, verify the following parameters to prevent failure modes:
Parameter
Validation Criteria
Why it Matters
Solvent (DCM/THF)
Karl Fischer < 50 ppm
Moisture hydrolyzes the silyl enol ether immediately, killing the nucleophile.
Lewis Acid ()
Clear, colorless liquid. Fuming.
If yellow/brown, the LA is degraded. Distill over if necessary.
Diene Purity
NMR check. No broad signals.
Silyloxy dienes are acid-sensitive. Presence of hydrolysis products (ketones) indicates the reagent is dead.
Aldehyde
Freshly distilled/purified.
Carboxylic acid impurities (from oxidation) will protonate the diene, quenching the reaction.
Part 4: Detailed Experimental Protocol
Target Reaction: Synthesis of 2-phenyl-3-methyl-2,3-dihydro-4H-pyran-4-one.
Reagents:
Benzaldehyde (1.0 equiv, 10 mmol)
1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-butadiene (1.2 equiv, 12 mmol) [Commercially available or prepared via silylation of methyl acetoacetate enol ether]
(1.1 equiv, 11 mmol)
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA) for workup
Step-by-Step Methodology
System Setup:
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Cool the flask to room temperature under a positive pressure of nitrogen.
Reagent Charging:
Add Benzaldehyde (1.06 g, 10 mmol) and Anhydrous DCM (50 mL) via syringe.
Cool the solution to -78°C using a dry ice/acetone bath. Wait 15 minutes for thermal equilibration.
Lewis Acid Activation:
Add
(1.36 mL, 11 mmol) dropwise over 5 minutes.
Observation: The solution may turn slightly yellow due to complexation. Stir for 10 minutes at -78°C.
Nucleophilic Addition (The Critical Step):
Dissolve the Diene (1.2 equiv) in 5 mL of anhydrous DCM in a separate vial.
Add the diene solution dropwise to the reaction mixture over 10–15 minutes along the flask wall to precool it.
Control: Maintain internal temperature below -70°C.
Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.
Quench & Cyclization (Acidic Workup):
Note: At this stage, the intermediate is likely the open-chain aldol or the methoxy-acetal.
Pour the cold reaction mixture into a separatory funnel containing 0.1 N HCl (50 mL).
Shake vigorously for 2 minutes. The acid catalyzes the elimination of the methoxy group and the silyl group, driving the formation of the double bond.
Optimization: If cyclization is incomplete (checked by TLC), stir the organic layer with 10% TFA in DCM for 30 minutes at room temperature.
Isolation:
Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
Wash combined organics with Sat.
(to neutralize acid) and Brine.
Dry over
, filter, and concentrate in vacuo.
Purification:
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Hexanes:Ethyl Acetate (gradient 90:10 to 70:30).
Product: The 3-substituted dihydropyranone typically elutes as a pale yellow oil or solid.
Part 5: Troubleshooting & Optimization Workflow
Use this logic tree to resolve common yield or purity issues.
Figure 2: Troubleshooting decision tree for Lewis Acid-mediated cyclizations.
Part 6: References
Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[1][2][3][4][5][6][7] Journal of the American Chemical Society. Link
Foundational text on the reactivity of silyloxy dienes.
Joly, G. D., & Jacobsen, E. N. (2002).[8] Catalyst-Controlled Diastereoselective Hetero-Diels-Alder Reactions. Organic Letters. Link
Authoritative source on Lewis Acid catalysis (Cr-Salen) and stereocontrol in dihydropyranone synthesis.
Dossetter, A. G., et al. (1999). The enantioselective synthesis of dihydropyranones via the hetero-Diels–Alder reaction.[2][3] Proceedings of the National Academy of Sciences (PNAS). Link
Detailed mechanistic insight into the stepwise vs. concerted pathways.
BenchChem Application Notes. (2025). Diastereoselective Synthesis of Functionalized Dihydropyrans. BenchChem Protocols. Link
General reference for silyl-Prins and cyclization protocols.
Application Notes and Protocols for the Catalytic Hydrogenation of Pyran-4-one Precursors
Abstract This comprehensive guide details the catalytic hydrogenation of pyran-4-one precursors to yield dihydro-2H-pyran-4(3H)-one and its derivatives, a critical transformation in the synthesis of valuable heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the catalytic hydrogenation of pyran-4-one precursors to yield dihydro-2H-pyran-4(3H)-one and its derivatives, a critical transformation in the synthesis of valuable heterocyclic scaffolds for pharmaceutical and agrochemical research. We provide an in-depth analysis of the reaction mechanism, common catalysts, and optimal conditions. Detailed, step-by-step protocols for conducting the hydrogenation using Palladium on Carbon (Pd/C) are presented, along with methods for reaction monitoring and product characterization. Safety protocols for handling high-pressure hydrogen and pyrophoric catalysts are also thoroughly addressed to ensure safe and reproducible results.
Introduction and Scientific Foundation
The tetrahydropyran-4-one moiety is a prevalent structural motif in a wide array of biologically active molecules and natural products. Its synthesis via the reduction of a corresponding pyran-4-one precursor is a common and efficient strategy. Catalytic hydrogenation stands out as a preferred method due to its high efficiency, clean reaction profile, and the potential for stereocontrol, which is often crucial for the biological activity of the final compound.
The core of this transformation is the reduction of the carbon-carbon double bond within the α,β-unsaturated ketone system of the pyran-4-one ring. This is typically achieved using heterogeneous catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel in the presence of molecular hydrogen (H₂). The reaction is highly exothermic and proceeds via the adsorption of both the pyran-4-one substrate and diatomic hydrogen onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are then transferred to the double bond of the substrate.
A key feature of heterogeneous catalytic hydrogenation is its stereospecificity. The hydrogen atoms are delivered to one face of the double bond, resulting in a syn-addition. For substituted pyran-4-ones, this has significant implications for the stereochemistry of the resulting saturated ring, often leading to the preferential formation of the cis-isomer. The choice of catalyst, solvent, and reaction conditions can further influence this diastereoselectivity.
Catalysts and Reagents
A careful selection of the catalyst is paramount for a successful hydrogenation. The most commonly employed catalysts for this transformation are:
Palladium on Carbon (Pd/C): This is the most versatile and widely used catalyst for the hydrogenation of alkenes. It is typically available in 5% or 10% palladium loading by weight. Pd/C is known for its high activity and good selectivity. It is, however, pyrophoric when dry and must be handled with care.
Raney Nickel: A fine-grained nickel-aluminium alloy, Raney Nickel is a highly active catalyst for the hydrogenation of a variety of functional groups, including alkenes and carbonyls.[1][2] It is often used as a slurry in water or ethanol. Raney Nickel is also pyrophoric and requires careful handling.[1]
Platinum(IV) oxide (PtO₂, Adams' catalyst): This catalyst is reduced in situ to platinum black, which is the active form. It is effective for the hydrogenation of a wide range of functional groups.
The choice of solvent can influence the reaction rate and selectivity. Common solvents for catalytic hydrogenation include:
Ethanol (EtOH)
Methanol (MeOH)
Ethyl acetate (EtOAc)
Tetrahydrofuran (THF)
Acetic acid (AcOH) - can sometimes enhance the rate of hydrogenation.
Experimental Protocols
This section provides a detailed protocol for the catalytic hydrogenation of a model substrate, 2,6-dimethyl-4H-pyran-4-one, to cis-2,6-dimethyltetrahydro-4H-pyran-4-one using 10% Pd/C.
Materials and Equipment
2,6-dimethyl-4H-pyran-4-one
10% Palladium on Carbon (50% wet with water)
Ethanol (anhydrous)
Diatomaceous earth (Celite®)
Parr hydrogenation apparatus or a similar high-pressure reactor
Magnetic stirrer and stir bar
Filtration apparatus (e.g., Büchner funnel and flask)
Rotary evaporator
Safety Precautions
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[3][4] Use appropriate pressure-rated equipment and always perform a leak test with an inert gas (e.g., nitrogen) before introducing hydrogen.[5]
Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can ignite spontaneously upon exposure to air.[6] Always handle these catalysts in a wet state or under an inert atmosphere.[3] Never add a dry catalyst to a flammable solvent.
Pressure: High-pressure reactions should be carried out behind a blast shield.[6] Do not exceed the maximum pressure rating of the reaction vessel.
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory.
Step-by-Step Hydrogenation Procedure
Reactor Setup:
Ensure the high-pressure reactor is clean and dry.
Add a magnetic stir bar to the reactor vessel.
Weigh 1.0 g of 2,6-dimethyl-4H-pyran-4-one and add it to the reactor.
Add 20 mL of ethanol to dissolve the starting material.
Catalyst Addition:
Under a gentle stream of nitrogen, carefully weigh 100 mg of 10% Pd/C (50% wet).
Immediately add the wet catalyst to the reaction mixture in the vessel. Rationale: Adding the catalyst last and under an inert atmosphere minimizes the risk of a flash fire.
Sealing and Purging:
Securely seal the reactor according to the manufacturer's instructions.
Connect the reactor to a vacuum line and a source of nitrogen and hydrogen.
Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
Hydrogenation:
After the final nitrogen backfill, evacuate the vessel again and introduce hydrogen to the desired pressure (e.g., 50 psi).
Begin vigorous stirring.
The reaction is typically exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen uptake and that the reaction is proceeding.
Continue the reaction until hydrogen uptake ceases (typically 4-6 hours).
Work-up and Product Isolation:
Once the reaction is complete, stop the stirring and close the hydrogen inlet.
Carefully vent the excess hydrogen from the reactor into the fume hood.
Purge the reactor with nitrogen three times.
Open the reactor in the fume hood.
Prepare a small pad of diatomaceous earth in a Büchner funnel.
Carefully filter the reaction mixture through the diatomaceous earth to remove the palladium catalyst. Caution: The catalyst on the filter paper is still active and potentially pyrophoric. Do not allow it to dry completely. Quench the filter cake with plenty of water.
Rinse the reactor and the filter cake with a small amount of ethanol.
Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude product.
Workflow Diagram
Caption: Experimental workflow for catalytic hydrogenation.
Results and Discussion
The catalytic hydrogenation of 2,6-dimethyl-4H-pyran-4-one is expected to yield primarily the cis-2,6-dimethyltetrahydro-4H-pyran-4-one due to the syn-addition of hydrogen from the less sterically hindered face of the pyranone ring. The progress of the reaction and the identity of the product can be confirmed by a combination of analytical techniques.
Reaction Monitoring
Thin Layer Chromatography (TLC): The reaction can be monitored by TLC by observing the disappearance of the starting material spot. The pyran-4-one starting material is a conjugated system and will be more UV active than the saturated product.
Gas Chromatography-Mass Spectrometry (GC-MS): Aliquots of the reaction mixture can be filtered and analyzed by GC-MS. This will show the conversion of the starting material to the product, which will have a different retention time and a molecular ion corresponding to the addition of two hydrogen atoms.
Product Characterization
The structure and stereochemistry of the final product should be confirmed by spectroscopic methods.
Table 1: Representative ¹H NMR Data
Compound
Key Protons
Representative Chemical Shift (ppm)
2,6-dimethyl-4H-pyran-4-one
Vinylic Protons
~6.04
Methyl Protons
~2.25
cis-2,6-dimethyltetrahydro-4H-pyran-4-one
CH-O Protons
Multiplets, ~3.5-4.0
CH₂ Protons
Multiplets, ~2.2-2.6
Methyl Protons
Doublets, ~1.2
Note: The exact chemical shifts may vary depending on the solvent and spectrometer.
The disappearance of the vinylic proton signal around 6 ppm and the appearance of new signals in the aliphatic region are indicative of a successful hydrogenation. The stereochemistry can often be determined by detailed analysis of the coupling constants in the ¹H NMR spectrum.
Reaction Pathway
Caption: Reaction pathway for the hydrogenation of 2,6-dimethyl-4H-pyran-4-one.
Conclusion
Catalytic hydrogenation is a powerful and reliable method for the synthesis of dihydro-2H-pyran-4(3H)-ones from their pyran-4-one precursors. By selecting the appropriate catalyst and reaction conditions, high yields and good stereoselectivity can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully and safely perform this important transformation. Adherence to strict safety procedures is essential when working with high-pressure hydrogen and pyrophoric catalysts.
References
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Available at: [Link]
Hydrogenation Reaction Safety In The Chemical Industry. Available at: [Link]
Making Hydrogenation Safer. H.E.L Group. Available at: [Link]
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]
Application Note: Precision C-3 Alkylation of Dihydro-2H-pyran-4(3H)-one
Executive Summary The tetrahydro-4H-pyran-4-one scaffold is a privileged motif in medicinal chemistry, serving as a core precursor for spiro-hydantoins, enzyme inhibitors, and various bioactive heterocycles.[1][2] Howeve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tetrahydro-4H-pyran-4-one scaffold is a privileged motif in medicinal chemistry, serving as a core precursor for spiro-hydantoins, enzyme inhibitors, and various bioactive heterocycles.[1][2] However, selective C-3 mono-alkylation presents a significant synthetic challenge.[1]
Direct alkylation often results in a statistical mixture of mono-alkylated, di-alkylated (geminal and vicinal), and self-condensation (aldol) products due to the high reactivity of the enolate and the symmetry of the ring. This Application Note details three distinct protocols to overcome these limitations, prioritizing regiocontrol and scalability .
The Strategic Landscape
Protocol A (Stork Enamine): Best for general laboratory-scale mono-alkylation.[1] High fidelity.
Protocol B (
-Keto Ester): Best for multi-gram scale-up and difficult electrophiles.[1] Highest purity.
Protocol C (Direct LDA): Reserved for high-throughput screening or simple, highly reactive electrophiles.[1]
Mechanistic Challenges & Reagent Selection
The C-3 position of tetrahydro-4H-pyran-4-one is flanked by a carbonyl and an ether oxygen (via the C-2 methylene).[1] While the ether oxygen exerts an inductive effect, the primary driver of reactivity is the ketone.
Key Failure Modes in Direct Alkylation:
Polyalkylation: The mono-alkylated product is often more acidic or similarly acidic to the starting material, leading to rapid proton transfer (enolate equilibration) and subsequent over-alkylation.
Self-Condensation: The pyranone enolate is a potent nucleophile that readily attacks unreacted ketone, leading to aldol dimers.
Retro-Michael (Elimination): Under harsh basic conditions, the ring can open via
-elimination, particularly if the alkylating agent is slow to react.
Visualizing the Synthetic Pathways
The following diagram illustrates the decision matrix for selecting the appropriate alkylation strategy.
Caption: Strategic decision tree for C-3 alkylation. Green paths indicate high-fidelity protocols; Red indicates high-risk.[1]
Detailed Protocols
Protocol A: Stork Enamine Synthesis (Recommended)
Rationale: The formation of a pyrrolidine enamine renders the nucleophile "softer" and sterically bulky, preventing polyalkylation. The iminium ion intermediate suppresses self-condensation.
Charge a flask equipped with a Dean-Stark trap with tetrahydro-4H-pyran-4-one (10 mmol), pyrrolidine (11 mmol), pTsOH (0.5 mmol), and toluene (50 mL).[1]
Reflux vigorously for 4–6 hours until water collection ceases (theoretical: ~180 µL).
Cool and concentrate in vacuo to remove toluene and excess pyrrolidine. Note: The crude enamine is moisture sensitive; use immediately.
Alkylation:
Redissolve the crude enamine in anhydrous 1,4-dioxane or acetonitrile (20 mL).
Add the alkyl halide (11 mmol) dropwise.
Heat to reflux (or 60°C depending on halide volatility) for 12–18 hours.
Hydrolysis:
Add 10% aqueous HCl (10 mL) to the reaction mixture.
Stir vigorously at room temperature for 2 hours (or heat to 50°C if hydrolysis is slow).
Workup:
Extract with diethyl ether or EtOAc (3 x 30 mL).
Wash combined organics with brine, dry over MgSO4, and concentrate.[3]
Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: The
-Keto Ester Strategy (High Purity)
Rationale: Installing a temporary ester group at C-3 locks the enolate regiochemistry and increases the acidity of the C-3 proton (pKa ~11 vs ~19), allowing the use of milder bases for the alkylation step and preventing di-alkylation.
Reagents:
Step 1: Dimethyl carbonate (DMC), NaH (60% dispersion).
Step 2: Alkyl Halide, K2CO3, Acetone.
Step 3: 6M HCl (aq).
Step-by-Step Procedure:
Carboxylation (Methoxycarbonylation):
Suspend NaH (2.2 equiv, washed with hexanes) in THF.
Add dimethyl carbonate (3.0 equiv) and heat to reflux.
Add a solution of tetrahydro-4H-pyran-4-one (1.0 equiv) in THF dropwise over 30 mins.
Reflux for 2 hours.[4] Cool, quench with acetic acid/water, and extract. Purify the
-keto ester.
Alkylation:
Dissolve the
-keto ester (1.0 equiv) in acetone.
Add K2CO3 (1.5 equiv) and the Alkyl Halide (1.2 equiv).
Reflux for 4–12 hours (TLC monitoring).
Decarboxylation:
Suspend the alkylated ester in 6M HCl.
Reflux for 4–6 hours. Evolution of CO2 gas indicates reaction progress.
Extract with DCM, dry, and concentrate to yield the pure 3-alkyl-tetrahydro-4H-pyran-4-one.[1]
Protocol C: Direct Lithium Enolate (Kinetic Control)
Rationale: Suitable only when the electrophile is highly reactive (e.g., Allyl Bromide, Benzyl Bromide) and the user accepts a lower yield (~40-60%) in exchange for speed.
Step-by-Step Procedure:
Enolate Generation:
Cool a solution of LDA (1.1 equiv) in THF to -78°C.
Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise down the side of the flask over 15 minutes. Crucial: Slow addition prevents local excess of ketone which triggers aldol condensation.
Stir at -78°C for 45 minutes.
Alkylation:
Add the Alkyl Halide (1.2 equiv) (neat or in minimal THF) rapidly.
Add HMPA or DMPU (1.0 equiv) if the electrophile is unreactive (optional, but recommended for simple alkyl chains).
Quench:
Allow to warm to -20°C slowly over 2 hours.
Quench with saturated NH4Cl (aq) while still cold.
Root Cause:[1][4][5][6][7][8] Steric hindrance of the electrophile.
Solution: Switch solvent from Dioxane to Acetonitrile (more polar) or add NaI (Finkelstein condition) to generate a more reactive alkyl iodide in situ.
Problem: "Oiling out" during Enamine formation.
Root Cause:[1][4][5][6][7][8] Wet solvent or insufficient water removal.
Solution: Ensure fresh molecular sieves are in the trap or use a pre-dried amine.
Problem: Di-alkylation observed in Direct Method.
Root Cause:[1][4][5][6][7][8] Proton exchange (scrambling) during warming.
Solution: Keep the reaction strictly at -78°C; do not warm until quench. Use a larger excess of base (1.2 equiv).
References
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[9] Link[1]
BenchChem. (2025).[10] "Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one." Application Notes. Link
Sato, K., et al. (1979).[11] "Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one." Journal of the Chemical Society, Perkin Transactions 1. Link
Huckin, S. N., & Weiler, L. (1974).
-Keto Esters." Journal of the American Chemical Society.[9] Link[1]
Organic Chemistry Portal. (2023). "Synthesis of 2,3-dihydro-4H-pyran-4-ones." Link
Microwave-assisted synthesis of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one
Application Note: Microwave-Assisted Synthesis of 3-(4-Methylbenzyl)dihydro-2H-pyran-4(3H)-one Abstract This application note details a robust, two-step microwave-assisted protocol for the synthesis of 3-(4-methylbenzyl)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of 3-(4-Methylbenzyl)dihydro-2H-pyran-4(3H)-one
Abstract
This application note details a robust, two-step microwave-assisted protocol for the synthesis of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one , a privileged scaffold in drug discovery.[1] By leveraging microwave irradiation (MWI), this workflow reduces total reaction time from 12+ hours (conventional heating) to under 45 minutes while eliminating the need for high-pressure hydrogen gas cylinders. The protocol utilizes a Claisen-Schmidt condensation followed by a green Catalytic Transfer Hydrogenation (CTH), ensuring high yields, reproducibility, and safety.
Introduction
The dihydro-2H-pyran-4(3H)-one core is a versatile pharmacophore found in various bioactive molecules, including HIV protease inhibitors, anti-inflammatories, and Donepezil analogs.[1] Functionalization at the C3 position is critical for structure-activity relationship (SAR) tuning.
Conventional synthesis of 3-benzyl-substituted pyranones typically involves:
Base-catalyzed aldol condensation (often requiring reflux for 12–24 h).
Catalytic hydrogenation using pressurized
gas (safety risk, requires autoclave).
Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative by providing direct internal heating, which accelerates reaction kinetics and improves impurity profiles. This guide presents a validated MW protocol that replaces pressurized hydrogenation with an ammonium formate-mediated transfer hydrogenation, making it ideal for high-throughput parallel synthesis.[1]
Retrosynthetic Analysis
The target molecule is constructed via a linear two-step sequence.[1] The C3-C4 bond formation is achieved via condensation, followed by the selective reduction of the exocyclic alkene.
Figure 1: Retrosynthetic strategy for the target pyranone derivative.
Experimental Protocol
Equipment & Reagents
Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.
Vials: 10–20 mL microwave-transparent glass vials with crimp/snap caps.
Preparation: In a 10 mL MW vial, dissolve tetrahydro-4H-pyran-4-one (1.0 mmol, 100 mg) and 4-methylbenzaldehyde (1.1 mmol, 132 mg) in Ethanol (3 mL).
Catalysis: Add Piperidine (0.1 mmol, 10 µL) and Glacial Acetic Acid (0.1 mmol, 6 µL). Note: This buffer system minimizes self-condensation of the aldehyde.[1]
Irradiation: Seal the vial and irradiate using the following parameters:
Temp: 100°C
Time: 10 minutes
Power: Dynamic (Max 150 W)
Stirring: High (600 rpm)
Work-up: Cool to room temperature (RT). The product often precipitates as a yellow solid.
If solid:[2][3] Filter and wash with cold ethanol.[3]
If solution: Concentrate in vacuo and recrystallize from EtOH/Hexane.
QC Check: Verify formation of the enone (olefinic proton signal in
H NMR at 7.5–7.8 ppm).
Step 2: Microwave-Assisted Catalytic Transfer Hydrogenation (CTH)
Objective: Selective reduction of the exocyclic double bond to the saturated benzyl group.
Preparation: In a 10 mL MW vial, suspend the Enone Intermediate (from Step 1, 0.5 mmol) and Ammonium Formate (5.0 mmol, 315 mg) in Methanol (4 mL).
Catalyst: Carefully add 10% Pd/C (10 wt% loading relative to substrate, ~10-15 mg). Safety: Pd/C can ignite methanol vapors; add under inert atmosphere or wet the catalyst first.
Irradiation: Seal the vial (ensure the cap allows pressure release if it exceeds safety limits, though CTH generates mild pressure).
Temp: 60°C
Time: 15 minutes
Power: Dynamic (Max 80 W)
Work-up:
Filter the hot mixture through a Celite pad to remove Pd/C.
Wash the pad with MeOH (2 x 5 mL).
Concentrate the filtrate under reduced pressure.[4]
Dissolve residue in DCM, wash with water (to remove excess ammonium salts), dry over
, and evaporate.
Purification: Flash chromatography (SiO2, Hexane:EtOAc 8:2) if necessary, though quantitative conversion is common.
Cause: Self-condensation of the ketone or aldehyde.
Solution: Ensure the Piperidine/Acetic Acid ratio is 1:1. If the reaction is sluggish, increase MW temperature to 120°C.
Issue: Incomplete Reduction in Step 2
Cause: Poisoning of Pd/C catalyst or insufficient H-donor.[1]
Solution: Add an extra 2 equivalents of Ammonium Formate. Ensure the reaction vial is sealed properly to maintain a slight pressure of
gases.
Issue: Over-reduction (Alcohol Formation)
Cause: Reduction of the carbonyl group (C=O to CH-OH).
Solution: Monitor strictly by TLC/LCMS. Stop reaction immediately upon disappearance of the enone. The ketone is generally stable under these specific CTH conditions at 60°C; higher temps (>80°C) may promote carbonyl reduction.
References
Vertex AI. (2025). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC. 5[6]
Silva, W. A., et al. (2025).[7][6] Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI Organics. 4
Paryzek, Z., et al. (2003).[8] Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions. Synthesis. 8
BenchChem. (2025). An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery. 3
Banik, B. K., et al. (2005). Microwave-Assisted Rapid and Simplified Hydrogenation. Journal of Organic Chemistry. 9[6][10]
Strategic Utilization of 3-(4-Methylbenzyl)dihydro-2H-pyran-4(3H)-one in Medicinal Chemistry
APPLICATION NOTE: AN-CHM-2026-04 [1] [1] Executive Summary The tetrahydropyran-4-one (THP-4-one) scaffold is a bioisostere of the cyclohexanone ring, widely utilized to improve the water solubility and metabolic stabilit...
The tetrahydropyran-4-one (THP-4-one) scaffold is a bioisostere of the cyclohexanone ring, widely utilized to improve the water solubility and metabolic stability of lipophilic drug candidates.[1] While the parent THP-4-one is symmetric, the introduction of a substituent at the 3-position breaks this symmetry, introducing a chiral center and inducing specific ring conformations (chair vs. twist-boat) that can be exploited for target binding.[1]
This guide details the utility of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one as a divergent intermediate.[1] We provide validated protocols for its synthesis via a robust Aldol-Hydrogenation sequence and its downstream conversion into two privileged pharmacophores: spiro-hydantoins (via Bucherer-Bergs) and 4-aminopyrans (via Reductive Amination).[1]
Molecule Profile & Structural Logic[1]
Chemical Name: 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one[1]
Pyran Oxygen: Acts as a hydrogen bond acceptor (HBA), lowering LogP compared to the carbocyclic analog.
3-Position Benzyl Group: Provides hydrophobic bulk for occupying pockets in GPCRs or enzymes (e.g., kinases, metabolic enzymes).[1]
Chirality: The C3 carbon is stereogenic. The protocols below produce the racemate, which is standard for early-stage library synthesis.
Conformational Analysis
Unlike the rigid chair conformation of unsubstituted THP-4-one, the 3-substituted derivative exists in a dynamic equilibrium.[1] The bulky 4-methylbenzyl group prefers the equatorial position to minimize 1,3-diaxial interactions, locking the ring into a specific chair conformer that dictates the stereochemical outcome of nucleophilic attacks at the carbonyl (C4).[1]
Upstream Synthesis Protocol
Objective: Scalable preparation of the target intermediate from commodity chemicals.
Rationale: Direct alkylation of THP-4-one with benzyl halides often results in poly-alkylation and O-alkylation byproducts.[1] The Aldol Condensation-Hydrogenation sequence is selected here for its high regioselectivity and scalability.[1]
Dissolve 4-methylbenzaldehyde and THP-4-one in Ethanol at 0°C.
Add aqueous KOH (20% w/v) dropwise over 30 minutes.
Allow warming to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of aldehyde.[1]
Workup: The product often precipitates as a yellow solid. Filter and wash with cold ethanol. If no precipitate, concentrate, dilute with water, and extract with dichloromethane (DCM).
Critical Checkpoint: The intermediate, 3-(4-methylbenzylidene)dihydro-2H-pyran-4(3H)-one, must be isolated.[1] The exocyclic double bond is conjugated, visible by a UV shift.
Purge the vessel with Nitrogen, then add Pd/C catalyst.
Purge with Hydrogen and stir vigorously at RT for 12 hours.
Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric when dry.
Purification: Concentrate filtrate. The residue is typically >95% pure. If necessary, purify via silica flash chromatography (0-20% EtOAc in Hexanes).[1]
Downstream Application Protocols
The following workflows demonstrate how to transform the ketone into high-value medicinal scaffolds.
Workflow Visualization
Caption: Synthesis and divergent application of the 3-(4-methylbenzyl)pyranone scaffold.
Context: Spiro-hydantoins are rigid scaffolds found in anticonvulsants and aldose reductase inhibitors.[1][2] The 3-benzyl group creates a specific steric environment in the spiro-ring.[1]
Heat to 60°C for 16–24 hours. The reaction creates a spiro-hydantoin ring at the C4 position.[1][5]
Workup: Cool to RT. Carefully acidify to pH ~2 with 6N HCl (in a fume hood to manage HCN evolution). The hydantoin product typically precipitates as a white solid.
Context: Converting the ketone to a secondary amine allows for the attachment of diverse "head groups" for SAR (Structure-Activity Relationship) studies.
Mix ketone and amine in DCE. Stir for 30 mins to allow imine formation (equilibrium).
Add STAB in one portion.
Stir at RT for 12 hours.
Quench: Add saturated NaHCO3 solution.
Extraction: Extract with DCM. The product will be a mixture of cis and trans diastereomers (relative to the 3-benzyl group).[1]
Note: The cis isomer (amine and benzyl group on the same side) is often favored due to hydride delivery from the less hindered equatorial face, but this is substrate-dependent.[1]
Synthesis of Substituted Tetrahydropyran-4-ones:
Yergaliyeva, E. M., et al. "Synthesis of substituted tetrahydropyran-4-one and its oxime."[1] International Journal of Biology and Chemistry, 2020.
Reductive Amination Guidelines:
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1] (Contextual grounding for STAB protocol).
Spiro-Hydantoin Pharmaceutical Relevance:
Sarges, R., et al. "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones."[1][6] Journal of Medicinal Chemistry, 1990.[1][6]
Tetrahydropyran-4-one as a Building Block:
"Tetrahydro-4H-pyran-4-one: properties and applications." ChemicalBook, 2023.
Solubility issues with 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one in water
Initiating Data Collection I'm starting with focused Google searches to get data on 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one. I am prioritizing chemical properties, solubility in various solvents, and dissolution-rel...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Data Collection
I'm starting with focused Google searches to get data on 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one. I am prioritizing chemical properties, solubility in various solvents, and dissolution-related challenges or techniques to analyze.
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Gathering Foundational Data
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Optimization
Troubleshooting low conversion rates in dihydro-2H-pyran-4(3H)-one synthesis
Topic: Troubleshooting Low Conversion Rates Executive Summary This guide addresses "low conversion" scenarios in the synthesis of dihydro-2H-pyran-4(3H)-one derivatives. While nomenclature varies, this guide primarily ta...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Conversion Rates
Executive Summary
This guide addresses "low conversion" scenarios in the synthesis of dihydro-2H-pyran-4(3H)-one derivatives. While nomenclature varies, this guide primarily targets the synthesis of the 2,3-dihydro-4H-pyran-4-one core via the Hetero-Diels-Alder (HDA) reaction (using Danishefsky-type dienes), as this is the most common route prone to conversion failures. We also address the Acid-Mediated Cyclization (Prins-type) route for saturated analogs.
Immediate Diagnostic:
If your reaction shows starting material remaining (low conversion) rather than byproduct formation (low yield), the issue is likely catalyst deactivation or reagent degradation (specifically diene hydrolysis) rather than thermodynamic equilibrium.
Module 1: The Hetero-Diels-Alder (HDA) Route
Method: Cycloaddition of Danishefsky’s Diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) with an aldehyde.
The "Hidden" Failure Mode: Diene Hydrolysis
The most frequent cause of low conversion in HDA reactions is not the reaction kinetics itself, but the in situ destruction of the diene. Danishefsky’s diene is extremely moisture-sensitive.
The Mechanism of Failure: Trace water hydrolyzes the silyl enol ether moiety of the diene, reverting it to 4-methoxy-3-buten-2-one, which is unreactive in the [4+2] cycloaddition.
Symptom: NMR shows remaining aldehyde (dienophile) and "missing" diene signals, with new peaks corresponding to the hydrolyzed ketone.
Corrective Protocol:
Reagent Quality Check: Perform a 1H NMR of your diene in
(benzene-d6) immediately before use. Look for the vinyl proton doublets at 4.5 and 4.2 ppm. If significant ketone signals appear, distill the diene.
Solvent Drying: Do not rely on "anhydrous" bottles stored for >1 week. Use freshly distilled THF (over Na/benzophenone) or DCM (over
).
Scavenger Additives: Add 4Å Molecular Sieves (activated at 300°C) directly to the reaction vessel.
Lewis Acid Selection & Stoichiometry
The choice of Lewis Acid (LA) dictates the transition state energy. A common error is using a "hard" Lewis acid (like
) which can catalyze the decomposition of the acid-labile diene faster than the cycloaddition.
Optimization Table: Lewis Acid Compatibility
Lewis Acid
Reactivity Profile
Risk of Diene Hydrolysis
Recommended For
Moderate
Low
Standard aliphatic aldehydes
High
Very Low
Sterically hindered aldehydes
Very High
High
Unreactive, electron-rich aldehydes
Mild
Low
Chelation-controlled additions
Protocol Adjustment:
If conversion stalls at ~50%:
Switch to Lanthanides: Use
(10-20 mol%) or . These are water-tolerant Lewis acids that maintain catalytic activity even if trace moisture is present [1].
Order of Addition: Pre-complex the Lewis Acid with the aldehyde before adding the diene. This activates the dienophile and protects the diene from direct LA-induced polymerization.
The "False" Low Conversion (Workup Issue)
The immediate product of the HDA is a silyl enol ether intermediate , not the ketone. If you monitor by TLC/LCMS without an acidic quench, you may see an intermediate that looks like a "stalled" reaction or an impurity.
Required Step: The reaction must be treated with dilute acid (e.g., 1N HCl in THF or TFA/DCM) to hydrolyze the silyl group and eliminate the methoxy group (beta-elimination) to form the final enone.
Module 2: Visualization of Failure Pathways
The following diagram illustrates the kinetic competition between the desired HDA pathway and the parasitic hydrolysis pathway.
Caption: Figure 1. Kinetic competition in HDA synthesis. Red path indicates the primary cause of low conversion (moisture-induced diene destruction).
Method: Cyclization of 3-buten-1-ol with formaldehyde (Prins) or Dieckmann condensation of diesters.
Prins Reaction: Oligomerization vs. Cyclization
When synthesizing the saturated tetrahydro-4H-pyran-4-ol/one , the reaction between homoallylic alcohols and aldehydes often suffers from low conversion due to polymerization .
The Problem: The carbocation intermediate reacts with another alkene molecule (intermolecular) rather than the oxygen lone pair (intramolecular).
Troubleshooting:
High Dilution: Run the reaction at <0.1 M concentration to favor intramolecular cyclization.
Acid Strength: Switch from
(too strong, causes charring) to Amberlyst-15 or p-TSA . Solid supported catalysts often improve selectivity [2].
Dieckmann Condensation (Esters)
If synthesizing via 3-oxapentanedioate esters:
Reversibility: The Dieckmann condensation is reversible. Low conversion often means the equilibrium favors the open chain.
Solution: Continuously remove the alcohol byproduct (azeotropic distillation with toluene) or use a stronger base (NaH or t-BuOK) in stoichiometric excess (not catalytic) to deprotonate the product and drive the equilibrium forward.
FAQ: Troubleshooting Specific Scenarios
Q1: I see the product peak in LCMS, but the isolated yield is <10%. Where did it go?A: Dihydro-pyranones are highly water-soluble and somewhat volatile.
Fix: Do not wash the organic layer excessively with water. Use a continuous extractor (liquid-liquid) if possible, or salt out the aqueous layer with NaCl before extraction with DCM (3x). Avoid high-vacuum drying for extended periods if the molecular weight is low.
Q2: My reaction turns black immediately upon adding the Lewis Acid.A: This indicates decomposition/polymerization of the diene.
Fix: Your Lewis Acid is too strong or the exotherm was uncontrolled. Cool the reaction to -78°C before adding the Lewis Acid. Add the LA dropwise. Switch to a milder catalyst like
or a Chromium-Salen complex [3].
Q3: Can I use "raw" Danishefsky's diene without distillation?A: Only if the bottle was opened for the first time today. The diene degrades via autoxidation and hydrolysis. Using degraded diene requires a massive excess (3-4 equiv) to achieve decent conversion, which complicates purification.
Q4: The NMR shows a mixture of "cis" and "trans" isomers. Is this a conversion issue?A: No, this is a stereoselectivity issue. The HDA reaction usually favors the cis-isomer (endo pathway) when catalyzed by Lewis Acids. If you need the trans-isomer, you may need to use specific chiral ligands or different conditions, but this does not indicate reaction failure.
References
Kobayashi, S., & Hachiya, I. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. The Journal of Organic Chemistry. [Link]
Arundhathi, R., et al. (2010). Prins cyclization catalyzed by sulfonic acid functionalized ionic liquids. Tetrahedron Letters. [Link]
Dossetter, A. G., et al. (1999). The enantioselective synthesis of dihydropyranones via a Cr(III) catalyzed hetero Diels–Alder reaction. Chemical Communications. [Link]
Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[1][2][3][4][5][6] Journal of the American Chemical Society. [Link]
A Senior Application Scientist's Guide to the Structural Elucidation of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one: A Comparative Analysis of 1H NMR Spectroscopy
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a candidate from synthesis to preclinical trials. The molecule 3...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a candidate from synthesis to preclinical trials. The molecule 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one, a substituted dihydropyranone, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Its efficacy and safety are intrinsically linked to its precise three-dimensional structure. This guide provides an in-depth analysis of the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum for this compound, comparing its utility and data richness against other common analytical techniques. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, designed to provide a robust framework for researchers in the field.
The Central Role of 1H NMR in Structural Elucidation
1H NMR spectroscopy remains the gold standard for determining the structure of organic molecules in solution. Its power lies in its ability to provide information about the number of distinct protons, their chemical environment, their relative numbers, and the connectivity between neighboring protons. For a molecule like 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one, 1H NMR is indispensable for confirming the successful synthesis and purity of the compound.
The causality behind this choice rests on the unparalleled detail provided by a single 1H NMR experiment. Key information derived includes:
Chemical Shift (δ): The position of a signal on the x-axis, measured in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups, for instance, will "deshield" a proton, shifting its signal downfield (to a higher ppm value).
Integration: The area under a signal is proportional to the number of protons it represents.
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent protons.
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons, which can be crucial for stereochemical assignments.
Predicted 1H NMR Spectrum of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one
A detailed prediction of the 1H NMR spectrum is a critical first step before synthesis or upon analyzing the output of a reaction. This predictive analysis serves as a hypothesis that is then tested against the experimental data. The structure and proton assignments are shown below.
Caption: Structure of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one with proton labels (a-l).
Based on standard chemical shift values and spin-spin coupling principles, the following 1H NMR spectrum is predicted.
Proton Label
Predicted Chemical Shift (δ, ppm)
Integration
Predicted Multiplicity
Rationale
H(l)
~2.3
3H
Singlet (s)
Methyl protons on a benzene ring.
H(f), H(g)
~2.5 - 3.2
2H
Multiplet (m) or two Doublet of Doublets (dd)
Diastereotopic benzylic protons adjacent to a chiral center.
H(c)
~2.7 - 3.0
1H
Multiplet (m)
Methine proton at a chiral center, coupled to adjacent methylene and benzylic protons.
H(a), H(b)
~3.4 - 3.8
2H
Multiplet (m)
Methylene protons adjacent to the ring oxygen and the chiral center.
H(d), H(e)
~4.2 - 4.5
2H
Multiplet (m)
Methylene protons adjacent to the ring oxygen and the carbonyl group.
H(h), H(i), H(j), H(k)
~7.1 - 7.3
4H
Two Doublets (d)
Aromatic protons of a para-substituted benzene ring, appearing as an AA'BB' system.
Comparative Analysis with Alternative Spectroscopic Techniques
While 1H NMR is powerful, a comprehensive structural confirmation relies on an integrated analytical approach. No single technique provides all the necessary information, and each has its own strengths and weaknesses.
Technique
Information Provided
Advantages
Disadvantages
1H NMR
Proton framework, connectivity, stereochemistry.
High resolution, quantitative, non-destructive.
Requires soluble sample, can have overlapping signals in complex molecules.
13C NMR
Carbon backbone, number of unique carbons.
Complements 1H NMR, good dispersion of signals.
Lower sensitivity, longer acquisition times, not typically quantitative without special setup.
Mass Spectrometry (MS)
Molecular weight, elemental formula (HRMS).
Extremely high sensitivity, provides molecular formula.
Isomers are often indistinguishable, provides no information on connectivity.
Infrared (IR) Spectroscopy
Presence of functional groups.
Fast, requires minimal sample preparation.
Provides limited information on the overall structure, not all functional groups give a strong signal.
Expert Insight: For 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one, the most critical ambiguity that 1H NMR resolves is the regiochemistry of the benzyl group on the dihydropyranone ring. Mass spectrometry would confirm the molecular weight, and IR would show a strong carbonyl stretch (~1715 cm-1), but neither could definitively place the benzyl group at the C3 position. 13C NMR would confirm the number of unique carbons, supporting the proposed structure, but the detailed connectivity is most efficiently mapped by 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Standard Operating Protocols
To ensure data is reproducible and of high quality, adherence to standardized protocols is essential.
1H NMR Sample Preparation and Acquisition
Caption: Standard workflow for 1H NMR sample preparation and data acquisition.
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical as its residual proton signals should not overlap with sample signals.
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
Transfer: Filter the solution into a 5 mm NMR tube.
Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.
High-Resolution Mass Spectrometry (HRMS) Protocol
Comparative
A Comparative Guide to Carbonyl IR Spectroscopy in 3-Substituted Dihydropyranones
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy remai...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy remains a cornerstone for identifying functional groups. This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequencies in 3-substituted dihydropyranones, offering a comparative framework grounded in experimental data and electronic principles. Understanding these spectroscopic nuances is critical for confirming molecular identity, assessing purity, and predicting reactivity.
The Dihydropyranone Core and the Significance of the Carbonyl Probe
The dihydropyranone scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds. The carbonyl group within this six-membered lactone ring serves as an excellent diagnostic handle in IR spectroscopy. Its stretching frequency, typically appearing in the 1750-1730 cm⁻¹ region for saturated six-membered lactones, is exquisitely sensitive to the electronic environment of the ring. The introduction of substituents at the 3-position, adjacent to the carbonyl group, induces predictable and interpretable shifts in this characteristic absorption peak.
Electronic Effects of 3-Substituents on Carbonyl Stretching Frequency
The position of the C=O stretching band is dictated by the strength of the carbonyl bond. Stronger bonds vibrate at higher frequencies. The electronic nature of the substituent at the 3-position directly modulates this bond strength through inductive and resonance effects.
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the carbonyl group, such as halogens (e.g., -Br, -Cl) or carbonyl-containing moieties (e.g., esters), have a significant impact. By the inductive effect, they withdraw electron density from the C=O bond, leading to a strengthening of the bond and a shift to a higher frequency (a "blue shift"). For instance, the introduction of a bromine atom at the 3-position of a dihydropyranone derivative can increase the carbonyl stretching frequency.
Electron-Donating Groups (EDGs): Conversely, groups that donate electron density, such as alkyl groups, tend to have a smaller, often negligible, effect. Their weak inductive donation can slightly weaken the C=O bond, potentially causing a minor shift to a lower frequency (a "red shift").
The interplay of these electronic influences provides a powerful tool for structural elucidation. The precise location of the carbonyl peak can offer strong evidence for the presence and nature of a substituent at the 3-position.
Visualizing Substituent Effects
The following diagram illustrates the influence of electron-withdrawing and electron-donating groups on the carbonyl bond of a dihydropyranone ring.
Caption: Electronic effects of substituents at the C3 position on the dihydropyranone carbonyl stretching frequency.
Comparative Analysis of Carbonyl Stretching Frequencies
The following table summarizes experimentally observed carbonyl stretching frequencies for various 3-substituted dihydropyranone analogs. This data provides a clear comparison of how different substituents alter the ν(C=O) peak position.
3-Substituent
Carbonyl Stretching Frequency (ν(C=O)) cm⁻¹
Predominant Electronic Effect
Reference
Unsubstituted
~1735-1740
-
General Lactone Value
-Br (Bromo)
~1760
Strong Inductive Withdrawal
-COOEt (Carboethoxy)
~1755 and ~1735 (two C=O)
Inductive Withdrawal
-CH₃ (Methyl)
~1730
Weak Inductive Donation
-Ph (Phenyl)
~1732
Weak Inductive Withdrawal/Resonance
Note: The exact frequencies can vary slightly based on the specific molecular structure and the sampling method (e.g., thin film, KBr pellet, solution).
Experimental Protocol for Acquiring IR Spectra
To ensure the acquisition of high-quality, reproducible IR data for 3-substituted dihydropyranones, the following protocol is recommended. This protocol is designed to be self-validating by incorporating essential background and sample preparation steps.
Workflow for IR Spectrum Acquisition
Caption: A stepwise workflow for obtaining and analyzing the IR spectrum of a dihydropyranone sample.
Step-by-Step Methodology
Instrument Preparation:
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
Background Spectrum Acquisition:
With the sample compartment empty, acquire a background spectrum. This is a critical step that measures the instrument's response and the contribution of the atmosphere, which will be subtracted from the sample spectrum.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Sample Preparation:
For liquid or low-melting solid dihydropyranones, the thin-film method is often suitable. Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to create a thin, uniform film.
For solid samples, the KBr pellet method can be used. Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet using a hydraulic press.
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the carbonyl region and use a solution cell.
Sample Spectrum Acquisition:
Place the prepared sample in the spectrometer's sample holder.
Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Processing and Analysis:
Use the spectrometer software to perform any necessary baseline corrections.
Utilize the peak-picking tool to accurately determine the wavenumber (in cm⁻¹) of the most intense absorption in the 1800-1650 cm⁻¹ region. This peak corresponds to the carbonyl stretch (ν(C=O)).
Compare the observed frequency to known values for related structures to aid in the confirmation of the 3-substituent's identity.
By adhering to this rigorous protocol, researchers can confidently obtain and interpret the IR spectra of 3-substituted dihydropyranones, leveraging the diagnostic power of the carbonyl group for accurate structural characterization.
References
Gravel, D., & Lavoie, A. (1986). The preparation of 5-bromo-3,4-dihydro-2H-pyran-2-one and its reaction with some nucleophiles. Canadian Journal of Chemistry, 64(6), 1193-1200. [Link]
Al-Mourabit, A., & Potier, P. (2001). A simple and efficient one-pot synthesis of 3-carboethoxy-5,6-dihydro-α-pyrones. Tetrahedron Letters, 42(31), 5203-5205. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
Safety & Regulatory Compliance
Safety
Operational Guide: Disposal of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one
Executive Summary & Hazard Profile Objective: Safe, regulatory-compliant disposal of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one (hereafter referred to as 3-MBP ). Scientific Context: 3-MBP is a functionalized tetrahydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Profile
Objective: Safe, regulatory-compliant disposal of 3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one (hereafter referred to as 3-MBP ).
Scientific Context:
3-MBP is a functionalized tetrahydropyran-4-one. From a waste management perspective, its behavior is dictated by two structural moieties: the cyclic ether/ketone core and the lipophilic 4-methylbenzyl substituent . Unlike commodity solvents, this compound is often a high-value synthetic intermediate; however, its waste stream must be managed as a combustible organic liquid.
Critical Hazard Attributes:
Flammability: Combustible liquid. The core tetrahydropyran-4-one has a flash point of ~56°C; the benzyl substituent likely raises this, but it must be treated as a fire hazard.
Water Solubility: Low to Negligible. The hydrophobic benzyl group prevents aqueous disposal.
Peroxide Potential: Low to Moderate. While tetrahydropyrans are more stable than acyclic ethers, the ether linkage requires protocols to prevent peroxide accumulation prior to disposal.
Pre-Disposal Characterization & Segregation
Expertise Note: Improper segregation is the leading cause of laboratory accidents during waste pickup. 3-MBP must never be mixed with oxidizers (e.g., nitric acid, perchlorates) due to the risk of exothermic oxidation of the ketone/ether functionalities.
Segregation Protocol
Waste Stream Category
Compatibility
Action
Stream A: Non-Halogenated Organics
COMPATIBLE
Primary Disposal Path. Combine with acetone, ethyl acetate, or hexane waste.
Stream B: Halogenated Organics
Conditional
Compatible chemically, but mixing increases disposal costs. Avoid if possible.
Stream C: Aqueous/Acidic
INCOMPATIBLE
Strict Isolation. 3-MBP is immiscible; mixing creates a biphasic layer that complicates incineration.
If 3-MBP is part of a reaction mixture (e.g., containing unreacted Lewis acids or hydrides):
Quench: Carefully quench any active reagents (e.g., add saturated NH₄Cl for Lewis acids) in a fume hood.
Separate: Perform an aqueous extraction. The 3-MBP will remain in the organic layer.
Dry: Dry the organic layer over MgSO₄ or Na₂SO₄ to remove water content, which lowers the caloric value for the incinerator.
Phase 2: Packaging
Container Selection:
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass (Amber).
Venting: Use a vented cap (e.g., Nalgene® Eco-Vented) if there is any risk of slow off-gassing from reaction byproducts.
Headspace: Leave minimum 10% headspace to allow for thermal expansion.
Phase 3: Labeling (RCRA Compliance)
For US-based laboratories, the label must contain the following specific data points to comply with EPA Resource Conservation and Recovery Act (RCRA) standards:
Chemical Name: Write out "3-(4-methylbenzyl)dihydro-2H-pyran-4(3H)-one" (Do not use abbreviations like "MBP").
Hazard Class: Ignitable (D001).
Constituents: List the solvent carrier (e.g., "90% Ethyl Acetate, 10% 3-MBP").
Visualizing the Disposal Logic
The following diagram illustrates the decision matrix for handling 3-MBP waste, ensuring segregation from incompatible streams.
Figure 1: Decision matrix for the segregation and disposal of pyranone derivatives, emphasizing the critical separation from oxidizers.
Regulatory Framework & Waste Codes
To ensure compliance, classify the waste under the following codes. Note that while 3-MBP is not specifically listed (P or U list), it exhibits characteristics that trigger regulation.
Regulatory Body
Classification
Code/Standard
Rationale
EPA (RCRA)
Characteristic Waste
D001 (Ignitable)
Flash point of organic carrier or neat compound likely <60°C or supports combustion.
DOT (Transport)
Hazard Class
Class 3
Flammable Liquid (if in solvent) or Class 9 (Misc. Hazardous) if solid/neat.
GHS
Hazard Category
Aquatic Chronic
Benzyl-substituted heterocycles often exhibit long-term aquatic toxicity.
Self-Validating Protocol:
Before sealing the waste container, perform the "Miscibility Check" :
Take a 1 mL aliquot of the waste.
Add to 1 mL of water in a test tube.
Result: If distinct layers form, your segregation is correct (Organic stream). If it dissolves completely, verify you haven't accidentally mixed it with the aqueous stream (unless the carrier solvent is polar like acetone).
Emergency Contingencies (Spill Response)
In the event of a spill of 3-MBP outside a fume hood:
Isolate: Evacuate the immediate area (10-meter radius).
Absorb: Do not use paper towels (fire risk). Use an inert absorbent like vermiculite or a dedicated solvent spill pillow.
Disposal: Collect the absorbent material into a wide-mouth jar, label as "Debris contaminated with [Chemical Name]," and process as hazardous solid waste.
References
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Retrieved from [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
PubChem. (n.d.). Compound Summary: Tetrahydropyran-4-one (Core Structure Analysis). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
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